molecular formula C16H22N4O2S B6797808 N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide

N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide

Cat. No.: B6797808
M. Wt: 334.4 g/mol
InChI Key: QWCCWCOBFBSTDM-WLDKUNSKSA-N
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Description

N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide is a complex organic compound featuring a cyclopropane ring, a pyrazole moiety, and a thiazolidine ring

Properties

IUPAC Name

N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-18-7-10(6-17-18)12-5-13(12)15(21)20-9-23-8-14(20)16(22)19(2)11-3-4-11/h6-7,11-14H,3-5,8-9H2,1-2H3/t12-,13+,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCCWCOBFBSTDM-WLDKUNSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)N3CSCC3C(=O)N(C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)N3CSCC3C(=O)N(C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyrazole moiety, and the construction of the thiazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the industrial application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-methyl-3-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropanecarbonyl]-1,3-thiazolidine-4-carboxamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

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